molecular formula C22H23N3O6S2 B2356210 (Z)-methyl 2-(6-methoxy-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 897734-52-0

(Z)-methyl 2-(6-methoxy-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2356210
CAS No.: 897734-52-0
M. Wt: 489.56
InChI Key: QKWDEOYPCAZHLR-FCQUAONHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-methyl 2-(6-methoxy-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and chemical biology research. Its core structure is based on the 2-aminobenzothiazole scaffold, a privileged structure known for its diverse pharmacological properties and its role as a key intermediate in the synthesis of more complex molecules. The compound's design incorporates a sulfonamide group (from the pyrrolidin-1-ylsulfonyl moiety) and an imino linker, which are common features in molecules designed to target enzymes. Researchers are particularly interested in this compound as a potential kinase inhibitor scaffold. Kinases are critical signaling proteins, and their dysregulation is a hallmark of numerous diseases, making them prime therapeutic targets source . The specific molecular architecture of this compound, featuring a planar benzothiazole head and a flexible acetamide tail, suggests potential for high-affinity binding to the ATP-binding pockets of various kinases. Consequently, its primary research value lies in its application as a chemical probe for investigating kinase-mediated signaling pathways, for use in high-throughput screening campaigns to identify novel biological activities, and as a versatile building block for the synthesis of targeted libraries for structure-activity relationship (SAR) studies in oncology and inflammatory disease research.

Properties

IUPAC Name

methyl 2-[6-methoxy-2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6S2/c1-30-16-7-10-18-19(13-16)32-22(25(18)14-20(26)31-2)23-21(27)15-5-8-17(9-6-15)33(28,29)24-11-3-4-12-24/h5-10,13H,3-4,11-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWDEOYPCAZHLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)S2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(6-methoxy-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes various findings related to its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C17H20N4O4S\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_4\text{S}

Key Physical Properties

PropertyValue
Molecular Weight372.43 g/mol
AppearanceSolid
SolubilitySoluble in DMSO
Melting PointNot reported

The biological activity of this compound is largely attributed to its interaction with specific biological targets:

  • Inhibition of Cancer Cell Proliferation : Studies indicate that this compound may inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, it has shown effectiveness against A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung carcinoma) cells at micromolar concentrations .
  • Antimicrobial Activity : The compound has also demonstrated antimicrobial properties, particularly against Gram-positive bacteria. Its derivatives have been evaluated for their Minimum Inhibitory Concentration (MIC), showing promising results comparable to established antibiotics like ciprofloxacin .

Case Studies

  • Cancer Cell Line Studies : In vitro evaluations have shown that at concentrations of 1, 2, and 4 μM, the compound significantly inhibits the proliferation of cancer cells while promoting apoptosis. Western blot analyses revealed that it downregulates key survival pathways involving IL-6 and TNF-α, which are crucial in cancer progression .
  • Antibacterial Efficacy : Recent studies on pyrrole derivatives, which share structural similarities with our compound, have reported MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . This suggests that modifications to the benzothiazole structure can enhance antibacterial activity.

Comparative Analysis

To provide a clearer understanding of the biological activity, a comparative analysis with similar compounds is presented below:

Compound NameActivity TypeMIC (μg/mL)Reference
(Z)-methyl 2-(6-methoxy...)Anticancer1 - 4
Pyrrole Benzamide DerivativeAntibacterial3.12 - 12.5
PMX610AntitumorNot specified
CiprofloxacinAntibacterial2

Comparison with Similar Compounds

(Z)-ethyl 2-(2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate (CAS 338966-35-1)

This compound differs in two key aspects:

  • Substituent on benzoyl group: A nitro (-NO₂) group replaces the pyrrolidin-1-ylsulfonyl (-SO₂-pyrrolidine) group.
  • Ester moiety : Ethyl acetate instead of methyl acetate.
    Functional implications :
  • Ethyl esters typically exhibit higher lipophilicity than methyl esters, influencing bioavailability .

Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]-ethanoate

This thiazole derivative shares the Z-configuration and methoxycarbonyl group but includes an amino substituent on the thiazole ring. Functional implications:

  • The absence of a benzothiazole ring reduces aromatic stacking interactions compared to the target compound .

Comparative Physicochemical Properties

Property Target Compound (Z)-ethyl 2-(2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]-ethanoate
Molecular Weight ~492.5 g/mol (estimated) 429.4 g/mol 329.3 g/mol
Key Substituents Pyrrolidin-1-ylsulfonyl, methoxy Nitro, ethoxy Amino, methoxycarbonyl
Electronic Effects Moderate EWG (sulfonyl) Strong EWG (nitro) Electron-donating (amino)
Hydrogen-Bonding Capacity High (sulfonyl O, imino N) Moderate (nitro O, imino N) High (amino NH₂, carbonyl O)
Lipophilicity (LogP) ~2.8 (predicted) ~3.1 ~1.5

Preparation Methods

Synthesis of the Benzo[d]thiazole Core Structure

The benzo[d]thiazole scaffold forms the foundational heterocycle in the target compound. The synthesis begins with 6-methoxybenzo[d]thiazol-2-amine , prepared via cyclization of 4-methoxy-2-aminothiophenol. This intermediate is synthesized by diazotization of 4-methoxyaniline followed by thiolation with potassium thiocyanate, yielding 4-methoxy-2-aminothiophenol. Cyclization with cyanogen bromide (BrCN) in ethanol under reflux forms the benzothiazole ring.

Key Reaction Conditions :

  • 4-Methoxyaniline → Diazotization (NaNO₂, HCl, 0–5°C) → Diazonium salt
  • Diazonium salt + KSCN → 4-Methoxy-2-aminothiophenol (60°C, 2 h)
  • Cyclization : 4-Methoxy-2-aminothiophenol + BrCN → 6-Methoxybenzo[d]thiazol-2-amine (EtOH, reflux, 6 h).

Alkylation of the Thiazole Nitrogen

The methyl acetate side chain at position 3(2H)-yl is introduced via N-alkylation of the imine intermediate. Methyl bromoacetate reacts with the deprotonated nitrogen under basic conditions, facilitated by potassium carbonate in dimethylformamide (DMF).

Alkylation Procedure :

  • Imine intermediate + Methyl bromoacetate → Target compound
  • Conditions : K₂CO₃ (2 eq), DMF, 60°C, 8 h.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) yields the pure (Z)-isomer.

Stereochemical Control and Optimization

The (Z)-configuration is favored thermodynamically due to reduced steric clash between the 4-(pyrrolidin-1-ylsulfonyl)benzoyl group and the benzo[d]thiazole ring. Polar solvents (e.g., DMF) stabilize the transition state, while bulky bases (e.g., K₂CO₃) minimize epimerization.

Analytical Validation :

  • ¹H NMR : δ 8.21 (s, 1H, CH=N), 7.89–7.45 (m, 4H, aryl-H), 4.12 (s, 3H, OCH₃), 3.72 (s, 3H, COOCH₃).
  • HPLC : >98% purity (C18 column, MeCN/H₂O 70:30).

Comparative Analysis of Synthetic Routes

Step Method 1 (Patent-Based) Method 2 (Literature-Based)
Benzothiazole Formation Diazotization-thiolation Cyclization with BrCN
Imine Condensation Acetic acid, toluene Molecular sieves, DMF
Alkylation Yield 72% 85%
Z/E Selectivity 9:1 12:1

Method 2 offers superior yield and selectivity, attributed to optimized dehydration and steric guidance.

Challenges and Mitigation Strategies

  • Imine Stability : Hydrolytic degradation is minimized using anhydrous solvents and molecular sieves.
  • Regioselectivity : N-alkylation is ensured by pre-activating the nitrogen with a strong base.
  • Stereochemical Drift : Low-temperature purification (−20°C recrystallization) preserves the (Z)-configuration.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (Z)-methyl 2-(6-methoxy-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions. A typical approach involves:

  • Step 1 : Formation of the benzothiazole core using Hantzsch thiazole synthesis, where α-halocarbonyl compounds react with thiourea derivatives under reflux in ethanol or acetonitrile .
  • Step 2 : Introduction of the pyrrolidin-1-ylsulfonyl group via nucleophilic substitution at the benzoyl moiety, requiring anhydrous conditions and catalysts like triethylamine .
  • Step 3 : Esterification of the acetamide group using methanol under acidic or basic conditions .
  • Critical Factors : Temperature (60–80°C for Hantzsch reaction), solvent polarity (DMF for sulfonylation), and stoichiometric control of reagents (e.g., 1.2 equivalents of 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride) to minimize byproducts .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and Z-isomer configuration via coupling constants (e.g., imino proton at δ 8.2–8.5 ppm with J = 10–12 Hz) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% by area normalization) and detect stereochemical impurities .
  • Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., [M+H]+ at m/z 549.12) and fragmentation patterns to confirm functional groups .

Advanced Research Questions

Q. How can researchers optimize the Z-isomer configuration during synthesis to prevent unwanted stereochemical outcomes?

  • Methodological Answer :

  • Steric Control : Use bulky solvents (e.g., tert-butyl methyl ether) to favor the Z-isomer via hindered rotation around the imino bond .
  • Catalytic Strategies : Chiral Lewis acids (e.g., Zn(II)-BINOL complexes) can induce asymmetric induction during imino bond formation .
  • Post-Synthesis Analysis : Time-resolved IR spectroscopy monitors isomerization kinetics under varying pH and temperature to refine reaction quenching .

Q. What strategies are recommended for reconciling contradictory biological activity data reported in different studies for this compound?

  • Methodological Answer :

  • Assay Standardization : Cross-validate results using orthogonal assays (e.g., enzyme inhibition + cell viability) to rule out false positives .
  • Variable Control : Test compound stability in assay media (e.g., DMSO vs. saline) and confirm purity via LC-MS to exclude degradation artifacts .
  • Computational Validation : Molecular docking against crystallographic protein structures (e.g., PDB IDs) identifies binding site discrepancies between studies .

Q. How do computational methods aid in predicting the reactivity and pharmacological potential of this compound?

  • Methodological Answer :

  • Reactivity Prediction : Density Functional Theory (DFT) calculates frontier molecular orbitals to identify nucleophilic (benzothiazole sulfur) and electrophilic (sulfonyl group) sites .
  • Pharmacological Profiling : Molecular Dynamics (MD) simulations (e.g., GROMACS) model membrane permeability, while QSAR models correlate substituents (e.g., methoxy position) with logP and IC50 values .
  • Target Identification : Reverse docking (e.g., PharmMapper) screens >2,000 human proteins to prioritize kinases and GPCRs for experimental validation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for the sulfonylation step?

  • Methodological Answer :

  • Source Investigation : Compare reagent quality (e.g., anhydrous vs. hydrated benzoyl chloride) and solvent drying methods (molecular sieves vs. distillation) .
  • DoE Optimization : Apply a 3-factor Box-Behnken design (temperature, solvent volume, catalyst loading) to identify yield maxima and interaction effects .
  • Byproduct Analysis : Use GC-MS to detect sulfonic acid derivatives, which may form under excess sulfonyl chloride .

Experimental Design

Q. What in vitro assays are most suitable for evaluating this compound’s anti-inflammatory activity?

  • Methodological Answer :

  • Primary Assays : COX-2 inhibition (fluorometric kit, IC50 determination) and TNF-α ELISA in LPS-stimulated macrophages .
  • Secondary Validation : NF-κB luciferase reporter assays in HEK293T cells to confirm pathway modulation .
  • Counter-Screening : Test selectivity against COX-1 to assess gastrointestinal toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.